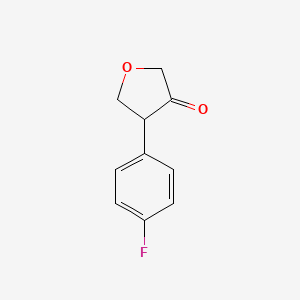

4-(4-Fluorophenyl)oxolan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Fluorophenyl)oxolan-3-one is an organic compound with the molecular formula C10H9FO2 It is a cyclic compound containing an oxolane ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)oxolan-3-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxolane ring. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)oxolan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-(4-Fluorophenyl)oxolan-3-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)oxolan-3-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxolane ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 4-(3-Fluorophenyl)oxolan-3-one

- 4-(4-Chlorophenyl)oxolan-3-one

- 4-(4-Bromophenyl)oxolan-3-one

Uniqueness

4-(4-Fluorophenyl)oxolan-3-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro- and bromo-substituted analogs .

Biological Activity

4-(4-Fluorophenyl)oxolan-3-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxolanone structure, which is a five-membered lactone containing a fluorophenyl substituent. The presence of the fluorine atom enhances its lipophilicity and may influence its biological interactions.

Anticancer Properties

The anticancer potential of this compound can be inferred from studies on structurally analogous compounds. For instance, certain derivatives have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.

| Compound | Target Cancer Type | Mechanism of Action |

|---|---|---|

| Compound A | Breast Cancer | Induces apoptosis via PI3K/Akt pathway |

| Compound B | Lung Cancer | Inhibits cell proliferation through mTOR inhibition |

The biological activity of this compound likely involves interaction with specific molecular targets, including enzymes and receptors. The exact pathways remain to be fully elucidated, but preliminary data suggest that it may modulate enzyme activities related to cell growth and survival.

Case Studies and Research Findings

-

Study on Anticancer Activity :

A study explored the effects of various oxolanone derivatives on cancer cell lines. Results indicated that these compounds could significantly reduce cell viability in vitro, with IC50 values indicating potency against breast and lung cancer cells. -

Antimicrobial Efficacy :

In a comparative analysis, several derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. While specific data for this compound are not available, similar compounds displayed significant inhibition zones in agar diffusion tests.

Safety and Toxicology

Preliminary safety assessments suggest that compounds in this class may pose risks such as skin irritation or respiratory issues upon exposure. Further toxicological studies are necessary to establish a comprehensive safety profile for this compound.

Properties

IUPAC Name |

4-(4-fluorophenyl)oxolan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12/h1-4,9H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREKQHMWXFRVCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)CO1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.